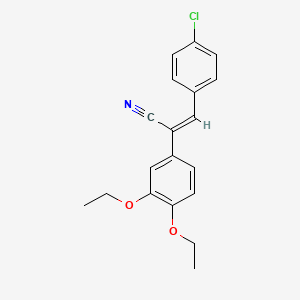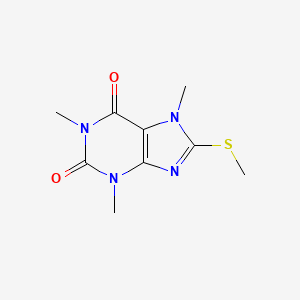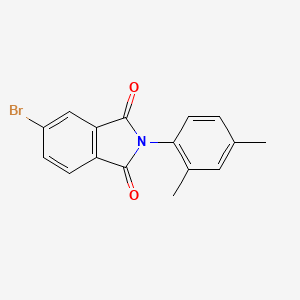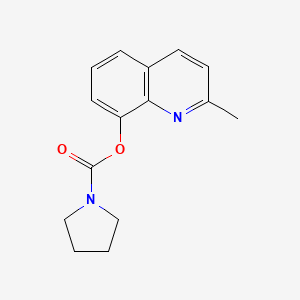![molecular formula C18H20N2O2S B5870511 N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide, commonly known as PTAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAB is a synthetic compound that belongs to the family of thioamide derivatives. It has been extensively studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of PTAB involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. PTAB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells, making them a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
PTAB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and exhibit anti-inflammatory properties. Moreover, PTAB has also been found to exhibit anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
实验室实验的优点和局限性
PTAB has various advantages and limitations for lab experiments. One of the major advantages of PTAB is its potential applications in cancer therapy and the treatment of inflammatory diseases. Moreover, PTAB is a synthetic compound, making it easier to obtain and purify compared to natural compounds. However, one of the major limitations of PTAB is its potential toxicity, which needs to be thoroughly studied before its clinical applications.
未来方向
There are several future directions for the study of PTAB. One of the major future directions is the development of PTAB-based drugs for cancer therapy and the treatment of inflammatory diseases. Moreover, the study of the mechanism of action of PTAB and its interactions with various enzymes and proteins can lead to the development of more potent and selective inhibitors. Furthermore, the study of the structure-activity relationship of PTAB can lead to the development of more effective and safer compounds.
合成方法
The synthesis of PTAB involves the reaction of 2-aminobenzophenone with phenylthioacetic acid, followed by the addition of butyryl chloride. The resulting product is purified using column chromatography, and the final product obtained is PTAB.
科学研究应用
PTAB has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. PTAB has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Moreover, PTAB has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-[2-[(2-phenylsulfanylacetyl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-8-17(21)19-15-11-6-7-12-16(15)20-18(22)13-23-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSBCPSQQQTWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)


![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)
